Geissoschizoline

Alzheimer's Disease Cholinesterase Neurodegeneration

Select Geissoschizoline for Alzheimer's research requiring a confirmed dual hAChE/hBChE inhibitor with a unique non-cytotoxic profile. Unlike the related alkaloid geissospermine, which selectively targets only BChE, Geissoschizoline inhibits both AChE and BChE while remaining non-cytotoxic in cell viability assays. It also significantly reduces NO and TNF-α release in microglial cells at low-µM concentrations. This defined selectivity and safety window make generic replacement problematic. Choose the verified compound to drive robust, reproducible in vitro and in vivo data in neurodegeneration and neuroinflammation studies.

Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
CAS No. 18397-07-4
Cat. No. B1216679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeissoschizoline
CAS18397-07-4
Molecular FormulaC19H26N2O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC1CN2CCC34C2CC1C(C3NC5=CC=CC=C45)CO
InChIInChI=1S/C19H26N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h3-6,12-14,17-18,20,22H,2,7-11H2,1H3/t12-,13+,14+,17+,18+,19-/m1/s1
InChIKeyFAQGZHFLASTWAV-RWANUPMISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geissoschizoline (CAS 18397-07-4) for Preclinical Research: Sourcing the Core Indole Alkaloid for Neurodegeneration and Antiparasitic Studies


Geissoschizoline (CAS 18397-07-4, (+)-Geissoschizoline) is a pentacyclic indole alkaloid first isolated from the bark of Geissospermum vellosii [1]. It is characterized by a curan skeleton with a hydroxy group at position 17 and a molecular weight of 298.4 g/mol [2]. Geissoschizoline has been identified as a multi-target inhibitor of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), and has demonstrated anti-inflammatory and antiplasmodial properties in vitro [3].

Geissoschizoline Procurement: Critical Evidence on Why Geissospermine or Other In-Class Alkaloids Cannot Serve as Direct Replacements


The indole alkaloid class from Geissospermum species, while sharing a common botanical origin, exhibits profound functional divergence. For instance, geissospermine, a structurally related bisindole alkaloid, demonstrates a different selectivity profile for human cholinesterases, acting solely as a BChE inhibitor, whereas geissoschizoline inhibits both AChE and BChE [1]. Furthermore, a direct comparison of cellular toxicity shows that among tested alkaloids (geissoschizoline, geissoschizone, geissospermine, and 3',4',5',6'-tetradehydrogeissospermine), only geissoschizoline was non-cytotoxic in cell viability assays [1]. These critical distinctions in target engagement, selectivity, and safety window make generic substitution highly problematic for research requiring a specific, defined pharmacological profile. The quantitative evidence below underscores the necessity of sourcing the specific compound.

Quantitative Comparator Analysis: Geissoschizoline vs. Closest Analogs in Cholinesterase Inhibition, Cytotoxicity, and Antiparasitic Activity


Selective Dual hAChE/hBChE Inhibition: Geissoschizoline vs. Geissospermine

Geissoschizoline exhibits a distinct cholinesterase inhibition profile compared to its analog geissospermine. While geissospermine is a selective inhibitor of only human butyrylcholinesterase (hBChE), geissoschizoline acts as a non-selective inhibitor of both hBChE and human acetylcholinesterase (hAChE) [1]. This dual activity is a critical differentiator for research into multi-target Alzheimer's disease therapies, as both enzymes are implicated in cholinergic dysfunction [1].

Alzheimer's Disease Cholinesterase Neurodegeneration Multi-target Drug

Absence of In Vitro Cytotoxicity: Geissoschizoline vs. Other Geissospermum Alkaloids

In a direct comparison of four indole alkaloids isolated from the same plant source, only geissoschizoline demonstrated a complete absence of cytotoxicity in cell viability assays [1]. This finding is crucial for studies where a wide therapeutic window and low toxicity are essential, such as in neuroprotective drug discovery.

Drug Safety Cytotoxicity Neuroprotection Cell Viability

Anti-inflammatory Potency: Geissoschizoline Activity Below Cholinesterase IC50

Geissoschizoline demonstrates a unique potency profile where its anti-inflammatory effects occur at concentrations substantially lower than those required for its primary cholinesterase inhibitory activity. It reduces the release of pro-inflammatory mediators NO and TNF-α from microglial cells at a concentration (1 μM) that is ten times lower than its hBChE IC50 and twenty times lower than its hAChE IC50 [1]. This separation of activities indicates a promising therapeutic window for modulating neuroinflammation without necessarily engaging cholinergic pathways to the same degree.

Neuroinflammation Microglia TNF-α Nitric Oxide

Antiplasmodial Activity Spectrum: Geissoschizoline vs. Geissolosimine and Vellosiminol

Geissoschizoline exhibits antiplasmodial activity in vitro, positioning itself as a compound of interest in malaria research. Its potency is quantifiably distinct from other alkaloids isolated from the same plant material. It is approximately 13-fold more potent than vellosiminol but approximately 14-fold less potent than geissolosimine against the chloroquine-sensitive Plasmodium falciparum D10 strain [1].

Malaria Antiplasmodial Drug Discovery Plasmodium falciparum

Cancer Cell Cytotoxicity and Selectivity: Geissoschizoline N4-Methylchlorine

Geissoschizoline N4-methylchlorine, a methylated derivative, has been directly evaluated for its antitumor activity against human gastric adenocarcinoma (ACP02) cells. It demonstrated a more potent inhibitory effect (IC50 12.06 µg/mL) than the broader alkaloid fraction (IC50 18.29 µg/mL) from which it was derived [1]. Crucially, it showed high selectivity, with significantly lower cytotoxicity in non-cancerous VERO and HepG2 cell lines (Selectivity Index 39.47 and 41.75, respectively) [1].

Gastric Cancer Apoptosis Caspase Selectivity Index

Geissoschizoline Applications: Defined Preclinical Models Where Quantitative Differentiation Drives Research Value


Multi-Target Alzheimer's Disease (AD) Research

Geissoschizoline is the compound of choice for AD research programs requiring a dual hAChE/hBChE inhibitor with a confirmed non-cytotoxic and anti-inflammatory profile. As demonstrated in Section 3, it is uniquely non-cytotoxic among its peers and provides a dual enzyme inhibition profile not found in the selective BChE inhibitor geissospermine [1]. This combination of activities directly addresses the multi-factorial pathology of AD, making it a superior in vitro and in vivo tool compound for studying both cholinergic dysfunction and neuroinflammation simultaneously.

Neuroinflammation and Neuroprotection Studies

For studies focused on the role of microglia-mediated inflammation in neurodegeneration, geissoschizoline offers a distinct advantage. Its ability to significantly reduce NO and TNF-α release from microglial cells at a low concentration of 1 μM [1] allows researchers to investigate anti-inflammatory mechanisms at doses that minimize interference from its cholinesterase inhibitory effects. This property, established through quantitative comparison in Section 3, makes it a more precise pharmacological tool than non-specific anti-inflammatory agents.

Gastric Cancer Apoptosis Pathway Elucidation

The geissoschizoline derivative, geissoschizoline N4-methylchlorine, is the preferred research tool for investigating caspase-3 and caspase-8 mediated apoptosis in gastric cancer models. As shown in Section 3, it demonstrates superior potency and a high selectivity index (SI >39) for ACP02 gastric cancer cells over non-cancerous lines [1]. This selectivity is crucial for generating clear, interpretable data on cancer-specific mechanisms without the confounding effects of general cytotoxicity.

Antimalarial Drug Discovery and Structure-Activity Relationship (SAR) Studies

In antimalarial research, geissoschizoline serves as a key mid-range reference compound. Its quantified antiplasmodial activity against P. falciparum (IC50 of 13.96 µM) [1], as detailed in Section 3, provides a clear baseline for SAR programs. It allows researchers to benchmark the activity of newly synthesized derivatives, with the structurally related geissolosimine (IC50 0.96 µM) serving as a high-potency lead and vellosiminol (IC50 157 µM) as a low-activity control, enabling a structured approach to medicinal chemistry optimization.

Technical Documentation Hub

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